N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide
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Overview
Description
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide is a synthetic organic compound characterized by the presence of a bromophenyl group, a thiadiazole ring, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide typically involves the following steps:
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Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. For instance, thiosemicarbazide can be reacted with 4-bromobenzoic acid in the presence of phosphorus oxychloride (POCl₃) to form 3-(4-bromophenyl)-1,2,4-thiadiazole.
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Coupling with Methoxybenzamide: : The synthesized thiadiazole derivative is then coupled with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine (TEA) to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential for maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromophenyl group in the compound can undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, potentially altering its electronic properties and biological activity.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used; for example, methoxy substitution would yield a methoxy derivative.
Oxidation: Oxidized products may include sulfoxides or sulfones.
Reduction: Reduced products may include amines or alcohols.
Hydrolysis: Hydrolysis yields 4-methoxybenzoic acid and 3-(4-bromophenyl)-1,2,4-thiadiazole.
Scientific Research Applications
Chemistry
In chemistry, N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound is being investigated for its therapeutic potential. Its structural features suggest it could be effective in targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and thiadiazole ring are likely involved in binding to these targets, potentially inhibiting their activity or altering their function. The methoxybenzamide moiety may enhance the compound’s solubility and bioavailability, facilitating its transport to the site of action.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)acetamide: Similar in structure but lacks the thiadiazole ring.
4-methoxybenzamide: Contains the methoxybenzamide moiety but lacks the bromophenyl and thiadiazole groups.
3-(4-bromophenyl)-1,2,4-thiadiazole: Contains the bromophenyl and thiadiazole groups but lacks the methoxybenzamide moiety.
Uniqueness
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the bromophenyl group, thiadiazole ring, and methoxybenzamide moiety allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C16H12BrN3O2S |
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Molecular Weight |
390.3 g/mol |
IUPAC Name |
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C16H12BrN3O2S/c1-22-13-8-4-11(5-9-13)15(21)19-16-18-14(20-23-16)10-2-6-12(17)7-3-10/h2-9H,1H3,(H,18,19,20,21) |
InChI Key |
CHNYXSZCNGCCPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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